NPD11033

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NPD11033 is a selective SIRT2 inhibitor which creates a hydrophobic cavity behind the substrate-binding pocket after a conformational change of the Zn-binding small domain of SIRT2.

Aplicaciones Científicas De Investigación

Nanoparticle (NP) Technology in Biomedicine :

- Nanoparticles, including quantum dots (QDs) and magnetic nanoparticles (MNPs), are increasingly used in biomedical applications such as cancer diagnosis and therapy. They offer benefits in early diagnosis and effective treatment of cancer. NPD11033, as a small molecule, could potentially be incorporated into these nanoparticle systems for targeted therapeutic applications (Wen et al., 2016).

Biomedical Imaging and Biosensing :

- Nanoparticles are crucial in biosensing and bioimaging, aiding in early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery. This compound's properties might be useful in enhancing the efficacy of such nanoparticles in biomedical imaging and biosensing applications (Tallury et al., 2008).

Nanodecoys in Biomedicine :

- Nanodecoys (NDs), which involve the conjugation of cell membranes onto nanoparticles, are gaining attention in biomedicine. This compound, by interacting with cellular targets, could be an interesting component in the formulation of NDs for treating various diseases (Chatterjee et al., 2022).

One-Dimensional Assemblies of Nanoparticles :

- One-dimensional nanoparticle assemblies are significant for both fundamental research and applications in electronics, optoelectronics, and biomedicine. Incorporating this compound in these assemblies could lead to novel functionalities and improved efficiencies (Tang & Kotov, 2005).

Cellular Uptake Dynamics of Nanoparticles :

- Understanding the kinetics and mechanisms involved in cellular uptake of nanoparticles is vital. This compound's interaction with cells could influence how nanoparticles are internalized and utilized in biomedical applications (Schrand et al., 2011).

Antimicrobial Activity of Nanoparticles :

- Nanoparticles are used to target bacteria, offering an alternative to antibiotics. This compound, due to its unique properties, might contribute to the development of NP-based antibacterial coatings or drug delivery systems (Wang et al., 2017).

Identification of this compound as a SIRT2 Inhibitor :

- This compound has been identified as a selective small-molecule inhibitor of SIRT2, a protein implicated in various cancers. Its unique mode of action makes it a potential candidate for anti-cancer drug development (Kudo et al., 2018).

Functionalization of Nanoparticles for Bioimaging :

- The functionalization of nanoparticles for therapeutic and diagnostic applications in bioimaging is a growing field. This compound's properties could be leveraged to enhance the specificity and efficiency of such functionalized nanoparticles (Erathodiyil & Ying, 2011).

Nanoparticles in Modern Medicine :

- Nanoparticles have become key players in modern medicine, with applications in diagnostics, therapy, and drug delivery. This compound could be integrated into these systems for improved diagnosis and treatment of diseases (Joseph et al., 2023).

Propiedades

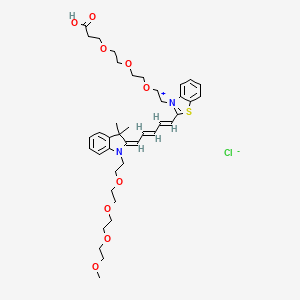

Fórmula molecular |

C30H44N2O3 |

|---|---|

Peso molecular |

480.69 |

Nombre IUPAC |

(1R,5S)-3-(3-(2,4-Di-tert-pentylphenoxy)-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one |

InChI |

InChI=1S/C30H44N2O3/c1-7-29(3,4)23-12-13-27(25(15-23)30(5,6)8-2)35-20-24(33)19-31-16-21-14-22(18-31)26-10-9-11-28(34)32(26)17-21/h9-13,15,21-22,24,33H,7-8,14,16-20H2,1-6H3/t21-,22+,24?/m0/s1 |

Clave InChI |

ITCUJNFERKWPKY-JCVDRHSJSA-N |

SMILES |

O=C1C=CC=C2N1C[C@]3([H])CN(CC(O)COC4=CC=C(C(C)(C)CC)C=C4C(C)(C)CC)C[C@@]2([H])C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NPD-11033; NPD 11033; NPD11033 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

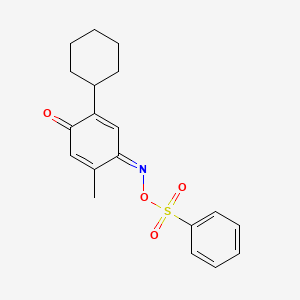

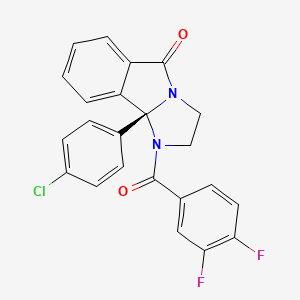

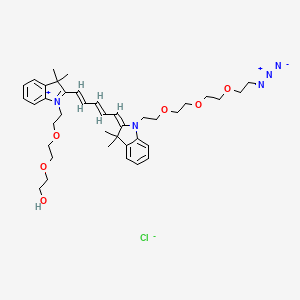

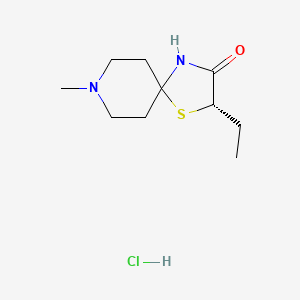

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.